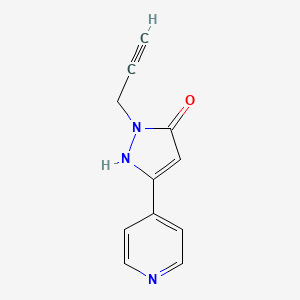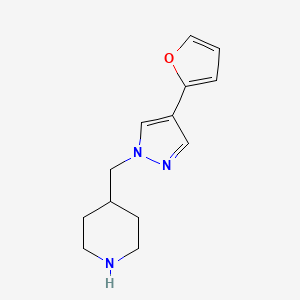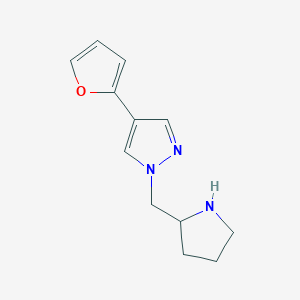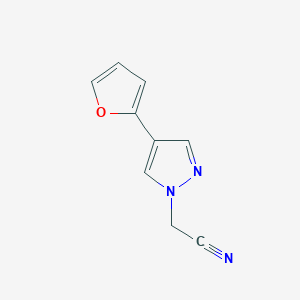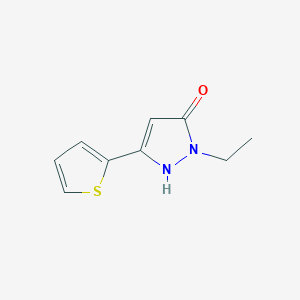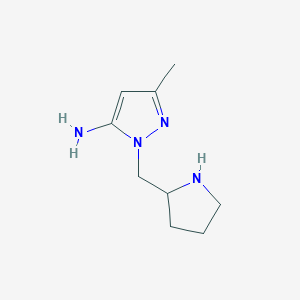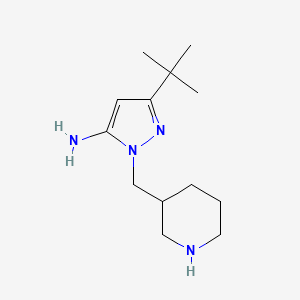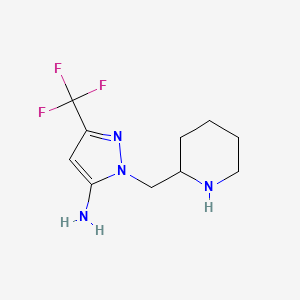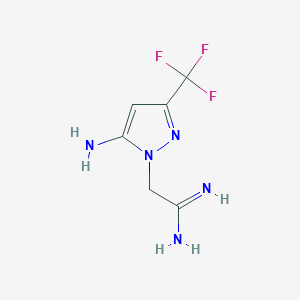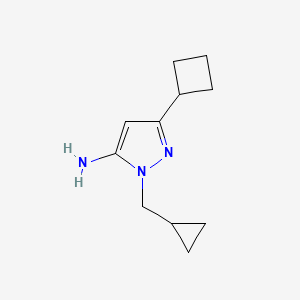
3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol
Übersicht
Beschreibung
3-(tert-Butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol, commonly known as TBPP, is a heterocyclic compound with a variety of uses in scientific research. It has been studied for its potential applications in drug design, catalysis, and biochemistry. TBPP is a versatile compound, with a wide range of potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol and its derivatives are primarily synthesized for structural analysis and potential applications in various fields, including organic electronics and medicinal chemistry. For instance, the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate involves the reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to the formation of the title compound with a 1-methyl-1H-pyrazol-5-yl substituent. This process exemplifies the compound's utility in synthesizing complex molecules with potential biological activities or material properties Richter et al., 2009.
Intermediate in Biologically Active Compounds
Some derivatives of 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol serve as intermediates in the synthesis of biologically active compounds. An example includes the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for crizotinib, showcasing its significance in pharmaceutical research Kong et al., 2016.
Fungicidal Activity
The compound and its variants have been explored for fungicidal activities. A study synthesized novel derivatives and tested them against various fungi, indicating moderate to excellent fungicidal activity. This demonstrates the compound's potential in agricultural chemistry for protecting crops against fungal diseases Mao et al., 2013.
OLEDs and Photophysical Properties
Derivatives of 3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol have been investigated for their photophysical properties and applications in organic light-emitting diodes (OLEDs). Studies on Pt(II) complexes containing pyrazole chelates derived from the compound show promising applications in OLEDs, with high efficiency and stability, indicating potential uses in electronic displays and lighting Huang et al., 2013.
Ambient-Temperature Synthesis
Research on the ambient-temperature synthesis of related compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, highlights the chemical versatility and potential for efficient synthetic methodologies. These syntheses pave the way for creating a variety of compounds for further exploration in chemical and pharmaceutical applications Becerra et al., 2021.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-piperidin-3-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)10-7-11(16)15(14-10)9-5-4-6-13-8-9/h7,9,13-14H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLUIFGVYBHYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-(piperidin-3-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




